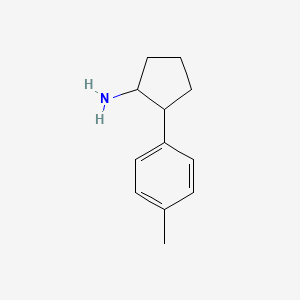

2-(4-Methylphenyl)cyclopentan-1-amine

Beschreibung

2-(4-Methylphenyl)cyclopentan-1-amine is a cyclopentane-based primary amine with a 4-methylphenyl substituent at the C2 position. Its molecular formula is C₁₂H₁₅N, with a calculated molecular weight of 173.26 g/mol (based on stoichiometry). The compound is listed in commercial catalogs with a purity of 95% and an identifier EN300-313674 . The 4-methylphenyl group confers moderate lipophilicity, making it suitable for applications requiring balanced solubility and permeability.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKKCBXVXGQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or bromo derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)cyclopentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-Methylphenyl)cyclopentan-1-amine and its analogs:

Key Observations:

Steric Effects: The 4-isopropyl group in 1-(4-Isopropylphenyl)cyclopentan-1-amine introduces bulkiness, which may hinder interactions in sterically sensitive environments . Polarity: The aminomethyl group in 2-(Aminomethyl)cyclopentan-1-amine adds polarity, improving aqueous solubility but reducing lipid membrane permeability .

Molecular Weight :

- The trifluoromethyl analog (229.25 g/mol ) and hydrochloride salt (232.15 g/mol ) have higher molecular weights due to halogenation/salt formation, impacting pharmacokinetic properties .

Positional Isomerism :

- The 1-substituted isomer (1-(4-Isopropylphenyl)cyclopentan-1-amine ) differs in spatial orientation, which could alter biological activity or synthetic accessibility .

Biologische Aktivität

2-(4-Methylphenyl)cyclopentan-1-amine, a cyclopentane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylphenyl)cyclopentan-1-amine consists of a cyclopentane ring substituted with a 4-methylphenyl group. This unique configuration allows for various interactions at the molecular level, potentially influencing its biological activity.

The mechanism of action for 2-(4-Methylphenyl)cyclopentan-1-amine primarily involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, while the aromatic ring may engage in π-π interactions, modulating the compound's effects on biological systems.

Antimicrobial Properties

Research indicates that 2-(4-Methylphenyl)cyclopentan-1-amine exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which are common clinical pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological models.

Case Studies

Several case studies have highlighted the potential applications of 2-(4-Methylphenyl)cyclopentan-1-amine:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of the compound.

- Method : In vitro assays were conducted against a panel of bacterial strains.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Pseudomonas aeruginosa.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory potential using a murine model.

- Method : Administration of the compound was followed by measurement of inflammatory markers.

- Results : A significant reduction in tumor necrosis factor-alpha (TNF-α) levels was observed, indicating anti-inflammatory activity.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-Methylphenyl)cyclopentan-1-amine has been explored in animal models. Studies indicate that it has favorable absorption characteristics, with a half-life suitable for therapeutic applications. The compound's bioavailability is currently under investigation to optimize its use in clinical settings .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Pseudomonas aeruginosa |

| Anti-inflammatory | Reduces TNF-α levels in murine models |

| Pharmacokinetics | Favorable absorption; ongoing studies on bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.